molecular formula C12H13ClN2S B15060298 5-(2-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine

5-(2-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine

Cat. No.: B15060298
M. Wt: 252.76 g/mol
InChI Key: ZUIKPLYQEVKDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine is an organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a benzyl group substituted with chlorine and methyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine typically involves the reaction of 2-chloro-4-methylbenzyl chloride with 4-methylthiazol-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloro-4-methylbenzyl)-4-methylthiazol-2-amine: shares similarities with other thiazole derivatives such as 4-methylthiazol-2-amine and 5-(2-chlorobenzyl)-4-methylthiazol-2-amine.

Uniqueness

  • The presence of both chlorine and methyl groups on the benzyl moiety of this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other thiazole derivatives.

Properties

Molecular Formula

C12H13ClN2S

Molecular Weight

252.76 g/mol

IUPAC Name

5-[(2-chloro-4-methylphenyl)methyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13ClN2S/c1-7-3-4-9(10(13)5-7)6-11-8(2)15-12(14)16-11/h3-5H,6H2,1-2H3,(H2,14,15)

InChI Key

ZUIKPLYQEVKDIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2=C(N=C(S2)N)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.